molecular formula C23H17FN2O B11213148 2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11213148
M. Wt: 356.4 g/mol
InChI Key: UEGVHSGSHZFLBJ-NTCAYCPXSA-N
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Description

2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of 2-fluorobenzaldehyde with an appropriate reagent to form the 2-fluorophenyl ethenyl intermediate.

    Formation of the Methylphenyl Intermediate: This step involves the reaction of 4-methylbenzaldehyde with an appropriate reagent to form the 4-methylphenyl intermediate.

    Cyclization and Formation of the Dihydroquinazolinone Core: The final step involves the cyclization of the intermediates to form the dihydroquinazolinone core, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One
  • 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One

Uniqueness

The uniqueness of 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One lies in its specific chemical structure, which imparts distinct properties and potential applications. The presence of the fluorophenyl and methylphenyl groups, along with the dihydroquinazolinone core, contributes to its unique reactivity and biological activity.

Properties

Molecular Formula

C23H17FN2O

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C23H17FN2O/c1-16-10-13-18(14-11-16)26-22(15-12-17-6-2-4-8-20(17)24)25-21-9-5-3-7-19(21)23(26)27/h2-15H,1H3/b15-12+

InChI Key

UEGVHSGSHZFLBJ-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4F

Origin of Product

United States

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